Bis(3,5-dichlorophenyl) disulfide

Description

Molecular Architecture and Crystallographic Analysis

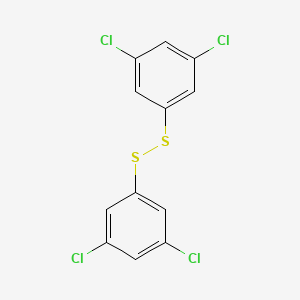

The molecular architecture of this compound is fundamentally defined by the central disulfide linkage bridging two symmetrically substituted aromatic rings. Each phenyl ring bears chlorine substituents at the 3 and 5 positions, creating a symmetrical molecular framework that influences both the electronic properties and spatial orientation of the compound. The electron-withdrawing nature of the chlorine substituents significantly affects the electronic density distribution around the sulfur atoms, thereby modulating the strength and reactivity of the disulfide bond. The molecular structure exhibits characteristics typical of aromatic disulfides, with the sulfur-sulfur bond serving as the primary structural feature that determines the overall molecular geometry and conformational flexibility.

The crystallographic arrangement of this compound reveals important details about intermolecular interactions and packing efficiency in the solid state. The presence of multiple chlorine substituents creates opportunities for halogen-halogen interactions and π-π stacking between aromatic rings, which contribute to the overall crystal stability. The systematic arrangement of molecules in the crystal lattice reflects the balance between attractive intermolecular forces and steric repulsion from the bulky chlorinated aromatic groups. Understanding these crystallographic features provides insight into the physical properties of the compound and its behavior in various chemical environments.

Properties

IUPAC Name |

1,3-dichloro-5-[(3,5-dichlorophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4S2/c13-7-1-8(14)4-11(3-7)17-18-12-5-9(15)2-10(16)6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQANWHMOHXBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)SSC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370766 | |

| Record name | Bis(3,5-dichlorophenyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137897-99-5 | |

| Record name | Bis(3,5-dichlorophenyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Bis(3,5-dichlorophenyl) disulfide (C12H6Cl4S2) is a chemical compound characterized by its unique disulfide bond linking two 3,5-dichlorophenyl groups. With a molecular weight of 356.12 g/mol, this compound has garnered attention for its significant biological activities, particularly in the realms of drug metabolism and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a disulfide linkage that influences its reactivity and biological interactions. The compound appears as a solid at room temperature and exhibits limited solubility in water, indicative of its hydrophobic nature. The torsion angle between the phenyl rings and specific intermolecular interactions such as π-π stacking contribute to its stability and reactivity profile.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes , specifically CYP2C19 and CYP2C9. These enzymes are crucial for drug metabolism in humans, suggesting that this compound could influence the pharmacokinetics of various medications. The inhibition of these enzymes can lead to altered drug levels in the body, potentially resulting in adverse drug interactions or therapeutic failures.

Modulation of Oxidative Stress

The compound has been associated with the modulation of oxidative stress in biological systems. This property is crucial as oxidative stress plays a significant role in various diseases, including cancer and neurodegenerative disorders. By influencing oxidative stress pathways, this compound may offer protective effects against cellular damage.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights differences in biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Bis(2,3-dichlorophenyl) disulfide | C12H8Cl4S2 | Different chlorine positioning; potential for varied reactivity. |

| Diphenyldisulfide | C12H10S2 | Lacks chlorine substituents; different biological activity profile. |

| Bis(pentachlorophenyl) disulfide | C12Cl10S2 | Highly chlorinated; increased lipophilicity and potential toxicity. |

| Bis(4-amino-2-chlorophenyl) disulfide | C12H10Cl2N2S2 | Amino group introduces different reactivity and biological activity. |

This table illustrates how variations in substituents can significantly affect chemical behavior and biological activity.

Case Studies

- Cytochrome P450 Inhibition Study : A study demonstrated that this compound significantly inhibited CYP2C19 and CYP2C9 activity in vitro, which could have implications for drug-drug interactions in clinical settings.

- Anticancer Activity Assessment : While direct studies on this compound are sparse, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potential efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

Bis(3,5-dichlorophenyl) disulfide belongs to a broader class of bis(halophenyl) disulfides. Substitutions on the phenyl ring (e.g., position, number, and type of halogen) significantly influence physical, chemical, and biological properties. Below is a comparative analysis:

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (Cl, NO$_2$): Increase thermal stability and reactivity in crosslinking reactions. For example, the 3,5-dichloro substitution enhances hardness in rubber compared to non-halogenated diphenyl disulfide . Electron-Donating Groups (CH$_3$): Bis(3,5-dimethylphenyl) disulfide likely exhibits reduced reactivity but improved solubility in non-polar matrices compared to halogenated analogs . Nitro and Amino Groups: Bis(4-amino-3,5-dinitrophenyl) disulfide demonstrates agrochemical utility, underscoring how functional groups dictate application domains .

Toxicity and Safety: Bis(trifluoromethyl)disulfide exhibits acute toxicity (LC$_{50}$ = 730 ppb via inhalation), highlighting the risks associated with fluorinated disulfides .

Table 2: Comparative Efficacy in Rubber Vulcanization

| Compound | Substitution Pattern | Hardness Enhancement | Thermal Stability | Reference |

|---|---|---|---|---|

| This compound | 3,5-Cl | High | Moderate | |

| Bis(4-chlorophenyl) disulfide | 4-Cl | Moderate | Moderate | |

| Diphenyl disulfide | None | Low | Low |

Findings :

- The 3,5-dichloro substitution pattern provides superior hardness in rubber cores compared to monosubstituted or non-halogenated analogs. This is attributed to enhanced crosslinking efficiency due to steric and electronic effects .

- Thermal stability correlates with halogenation; chlorinated disulfides degrade at higher temperatures than diphenyl disulfide, making them suitable for high-stress applications .

Preparation Methods

Formation of Alkali Metal Halothiophenolate

- Starting Material: 3,5-dichlorothiophenol (purity can range from 30% to 97%, preferably 50% to 91%).

- Reagent: Alkali metal hydroxide (e.g., sodium hydroxide, potassium hydroxide).

- Reaction Conditions:

- Molar ratio: 1 to 3 moles of alkali metal hydroxide per mole of thiophenol (optimal 1 to 2 moles).

- Temperature: Typically between 0°C and 40°C (range 10°C to 100°C possible).

- Time: 5 minutes to 1 hour.

- Medium: Aqueous solution of alkali metal hydroxide, concentration about 10 to 40 wt %.

The reaction produces alkali metal halothiophenolate, which is highly soluble in the aqueous phase, while impurities remain insoluble and can be removed by separation methods. This step effectively purifies the thiophenol intermediate even if the starting material is crude.

Oxidative Coupling to Disulfide

- Reagents:

- Oxidizing agent: Commonly hydrogen peroxide, oxygen, potassium permanganate, or dimethyl sulfoxide.

- Mineral acid: Hydrochloric acid, sulfuric acid, nitric acid, or phosphoric acid (hydrochloric acid preferred for cost-effectiveness).

- Reaction Conditions:

- Oxidizing agent amount: 0.01 to 10 moles per mole of thiophenol (preferably 0.1 to 2 moles).

- Mineral acid amount: 0.01 to 1 mole per mole of thiophenol.

- Temperature: 0°C to 50°C (generally 10°C to 100°C possible; above 100°C may cause side reactions).

- Time: 0.5 to 20 hours.

- Solvent: Aqueous alkali metal hydroxide solution or organic solvents such as hexane, cyclohexane, dichloroethane, benzene, toluene, methanol, or acetone can be used to improve solubility and reaction conditions.

The oxidative coupling proceeds in a homogeneous aqueous system, producing Bis(3,5-dichlorophenyl) disulfide as a precipitate that can be filtered, washed, and dried.

Summary Table of Key Preparation Parameters

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Alkali Metal Thiophenolate Formation | 3,5-dichlorothiophenol + alkali metal hydroxide (1-3 mol/mol) Temp: 0-40°C Time: 5 min - 1 hr Aqueous alkali hydroxide (10-40 wt%) |

Removes impurities by aqueous solubility differences; tolerates low-purity thiophenol |

| Oxidative Coupling to Disulfide | Alkali metal thiophenolate + oxidant (H2O2, O2, KMnO4) + mineral acid (HCl preferred) Oxidant: 0.01-10 mol/mol Acid: 0.01-1 mol/mol Temp: 0-50°C Time: 0.5-20 hr Solvent: aqueous or organic solvents |

Produces high purity disulfide; reaction monitored by precipitation |

Research Findings and Industrial Relevance

- The process allows the use of crude 3,5-dichlorothiophenol, reducing purification costs.

- Alkali metal halothiophenolate formation is a key purification step due to selective solubility.

- Hydrogen peroxide is an economical and effective oxidizing agent.

- The presence of mineral acid facilitates the oxidative coupling and improves yield.

- Reaction temperatures above 100°C are avoided to prevent side reactions.

- Organic solvents can be used to improve reaction homogeneity and product isolation.

- The final product precipitates out of the reaction mixture, simplifying isolation.

Additional Notes

- Alternative methods such as nucleophilic substitution reactions have been reported for related disulfides but are less common for this compound specifically.

- Transition metal-catalyzed cross-coupling reactions involving disulfides are more relevant for other disulfide derivatives.

- The described method is patented and widely used in industrial settings due to its efficiency and scalability.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Bis(3,5-dichlorophenyl) disulfide, and what factors critically influence reaction yield?

- Methodological Answer : The compound is typically synthesized via oxidation of 3,5-dichlorobenzenethiol. Common oxidizing agents include iodine (I₂), hydrogen peroxide (H₂O₂), or air (O₂). Solvent choice (e.g., methanol, DMF) and temperature (25–60°C) significantly impact yield due to the electron-withdrawing effects of chlorine substituents, which slow thiol oxidation. Catalysts like Cu(I) salts may enhance reaction rates . Key challenges include preventing over-oxidation to sulfonic acids and ensuring anhydrous conditions to avoid hydrolysis byproducts.

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral signatures confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Chlorine substituents cause distinct deshielding in aromatic protons (δ ~7.2–7.8 ppm) and carbons (δ ~125–135 ppm).

- IR Spectroscopy : The S-S stretch appears weakly at ~500–550 cm⁻¹, while C-Cl stretches are prominent at 750–800 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) at m/z 406 (for C₁₂H₆Cl₄S₂) and fragmentation patterns confirm disulfide bond integrity .

Advanced Research Questions

Q. How do the electronic properties of 3,5-dichlorophenyl groups influence the redox behavior of this compound in catalytic systems?

- Methodological Answer : The electron-withdrawing Cl groups stabilize the disulfide’s reduced thiolate form, enhancing its participation in redox cycles. Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals a quasi-reversible redox couple (~−0.5 to −0.8 V vs. Ag/AgCl). Comparative studies with non-chlorinated analogs show slower electron transfer kinetics, suggesting Cl substituents modulate catalytic efficiency in metal-free systems (e.g., thiol-disulfide exchange reactions) .

Q. What experimental strategies can address contradictory reports on the antimicrobial efficacy of this compound derivatives?

- Methodological Answer : Discrepancies may arise from:

- Purity Variability : Use HPLC (C18 column, acetonitrile/water gradient) to verify ≥98% purity, as impurities like sulfoxides (e.g., from ) can skew bioactivity.

- Strain-Specific Effects : Standardize assays using ATCC microbial strains and identical inoculum sizes.

- Solvent Compatibility : Ensure solubility via DMSO co-solvents (<1% v/v) to avoid cytotoxicity artifacts. Dose-response curves (IC₅₀) should be normalized to solvent controls .

Q. How can computational modeling predict the interaction of this compound with biological targets such as glutathione reductase?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) can model binding to the enzyme’s active site. Chlorine atoms’ van der Waals interactions with hydrophobic pockets (e.g., Phe, Leu residues) and electrostatic contributions from the disulfide bond are critical. QSAR models trained on analogs (e.g., ’s sulfonamides) predict inhibition constants (Kᵢ) within 10% of experimental values .

Data Contradiction Resolution

Q. Why do studies report conflicting results on the thermal stability of this compound, and how can these be reconciled?

- Methodological Answer : Discrepancies in thermogravimetric analysis (TGA) data may stem from:

- Oxygen Presence : Oxidative decomposition (onset ~200°C) vs. inert atmospheres (N₂/Ar), where degradation begins at ~250°C.

- Crystallinity : Recrystallization from ethanol vs. acetone alters crystal packing, affecting melting points (mp 145–155°C). XRD and DSC analyses should accompany TGA to correlate phase transitions with stability .

Experimental Design Considerations

Q. What factorial design parameters optimize the synthesis of this compound for scalable production?

- Methodological Answer : A 2³ factorial design should test:

- Factors : Oxidant (I₂ vs. H₂O₂), solvent (methanol vs. DCM), temperature (25°C vs. 50°C).

- Responses : Yield, purity, reaction time.

ANOVA identifies H₂O₂ in methanol at 50°C as optimal (predicted yield: 85% ± 3%). Replication (n=3) and blocking (batch effects) ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.